molecular formula C7H16ClNO2 B7788970 3-Methyl-2-(methylamino)pentanoic acid hydrochloride

3-Methyl-2-(methylamino)pentanoic acid hydrochloride

Cat. No.: B7788970
M. Wt: 181.66 g/mol
InChI Key: MMBGZHHBWVCZFK-UHFFFAOYSA-N
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Description

3-Methyl-2-(methylamino)pentanoic acid hydrochloride is a synthetic amino acid derivative characterized by a pentanoic acid backbone substituted with a methyl group at position 3 and a methylamino group at position 2. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. This compound is synthesized via protection-deprotection strategies, as demonstrated in the synthesis of related N-protected amino acids (e.g., IR data for 3b in Scheme 1 of ) . Pharmacologically, analogs of this compound, such as (S)-4-methyl-2-(methylamino)pentanoic acid derivatives, exhibit calcium channel antagonism and efficacy in pain models .

Properties

IUPAC Name

3-methyl-2-(methylamino)pentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-5(2)6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBGZHHBWVCZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation of L-Isoleucine Methyl Ester Hydrochloride

Reagents and Conditions :

  • Substrate : L-Isoleucine methyl ester hydrochloride

  • Methylating Agent : Methyl iodide (CH₃I)

  • Base : Potassium carbonate (K₂CO₃)

  • Solvent : N,N-Dimethylformamide (DMF)

  • Temperature : 60°C, 12–24 hours

Procedure :
The secondary amine of L-isoleucine methyl ester is alkylated using methyl iodide under basic conditions. K₂CO₃ neutralizes the HCl byproduct, driving the reaction forward. The methyl ester group remains intact, avoiding premature hydrolysis.

Yield Optimization :

  • Excess methyl iodide (2.5 equiv) improves conversion rates.

  • Anhydrous conditions prevent ester hydrolysis.

  • Monitoring via thin-layer chromatography (TLC) ensures reaction completion.

Post-Reaction Processing :

  • Quenching : Dilute with ice-cold water.

  • Extraction : Ethyl acetate (3 × 50 mL).

  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Data :

ParameterValue
Yield75–80%
Purity (HPLC)≥95%
Optical Rotation[α]D²⁵ = +49.6° (CHCl₃)

Protection-Deprotection Strategy for Enhanced Selectivity

To minimize over-alkylation (e.g., formation of dimethylated byproducts), a protecting group strategy is employed.

Sulfonamide Protection with 2-Pyridylsulfonyl Chloride

Reagents and Conditions :

  • Substrate : L-Isoleucine methyl ester hydrochloride

  • Protecting Agent : 2-Pyridylsulfonyl chloride

  • Base : N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Solvent : Dichloromethane (DCM)

  • Temperature : Room temperature, 12 hours

Procedure :
The amine is protected as a sulfonamide, enabling selective methylation without side reactions. After protection, methylation proceeds as described in Section 1.1.

Deprotection and Hydrolysis :

  • Deprotection : Treatment with HBr/acetic acid removes the sulfonyl group.

  • Ester Hydrolysis : 6 M HCl, reflux, 4 hours.

Data :

ParameterValue
Protection Yield84%
Overall Yield65–70%
Chiral Retention>99% ee (HPLC)

Industrial-Scale Production Using Continuous Flow Reactors

For large-scale synthesis, continuous flow systems enhance efficiency and reproducibility.

Flow Reactor Parameters

Setup :

  • Reactor Type : Tubular reactor with static mixers

  • Residence Time : 30 minutes

  • Temperature : 70°C

  • Pressure : 3 bar

Advantages :

  • Precise control of reaction parameters minimizes racemization.

  • Higher throughput compared to batch processes.

Data :

MetricBatch ProcessFlow Process
Daily Output500 g2 kg
Purity95%97%
Solvent Consumption10 L/kg5 L/kg

Analytical Characterization and Quality Control

Structural Confirmation

  • ¹H/¹³C NMR : Key signals include methyl groups at δ 0.8–1.2 ppm and methylamino protons at δ 2.2–2.5 ppm.

  • FTIR : N-H stretch at ~3300 cm⁻¹, ester C=O at ~1740 cm⁻¹.

  • HRMS (ESI+) : m/z calculated for C₈H₁₆NO₂⁺: 158.1176; observed: 158.1179.

Purity Assessment

  • HPLC : C18 column, 210 nm detection, retention time = 6.8 min.

  • Chiral HPLC : Chiralpak IC column, hexane/isopropanol (90:10), confirms >99% ee.

Challenges and Mitigation Strategies

Racemization During Methylation

Cause : Prolonged exposure to basic conditions.
Solution : Use milder bases (e.g., NaHCO₃) and lower temperatures (40°C).

Byproduct Formation

Dimethylated Byproduct :

  • Mitigation : Limit methyl iodide to 1.2 equiv and monitor reaction progression.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Direct Methylation75–8095Moderate120
Protection-Deprotection65–7097High180
Flow Reactor8597Industrial90

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(methylamino)pentanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) in polar solvents.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as primary amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-2-(methylamino)pentanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and as a model compound for amino acid derivatives.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(methylamino)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of isoleucine, it may interact with enzymes involved in amino acid metabolism. The methylamino group can influence the compound’s binding affinity and specificity towards these enzymes, potentially altering their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents, stereochemistry, and backbone modifications. Key examples include:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Pharmacological Activity
3-Methyl-2-(methylamino)pentanoic acid hydrochloride C₇H₁₄ClNO₂ 179.65 Methyl (C3), methylamino (C2) Calcium channel antagonism
(S)-2-((Fmoc-amino)-5-(4-methylpiperazin-1-yl)pentanoic acid hydrochloride C₃₀H₃₉ClN₄O₄ 563.11 4-Methylpiperazine (side chain), Fmoc-protected Synthetic intermediate
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride C₈H₁₈ClNO₂ 195.69 Methyl ester, dimethyl (C3) Intermediate in peptide synthesis
(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride C₇H₁₄ClNO₂ 179.65 Stereochemical variation (2S,3S) Not explicitly reported
N-α-Methyl-D-valine hydrochloride C₆H₁₄ClNO₂ 167.63 Shorter backbone (butanoic acid), D-configuration Biochemical research

Key Observations :

  • Backbone Length: Pentanoic acid derivatives (e.g., target compound) exhibit higher molecular weights compared to butanoic acid analogs (e.g., N-α-Methyl-D-valine) .
  • Substituent Impact : Piperazine or Fmoc-protected derivatives () serve as intermediates in peptide synthesis but lack direct pharmacological data .
  • Stereochemistry : The (2S,3S) stereoisomer () shares the molecular formula with the target compound but differs in optical rotation ([α]²⁰D = −7.3 in DMF for related compounds) , suggesting divergent biochemical interactions.

Pharmacological Activity

  • Calcium Channel Antagonism: The (S)-4-methyl-2-(methylamino)pentanoic acid derivative in shows efficacy in rodent pain models (ED₅₀ = 3 mg/kg), attributed to N-type calcium channel blockade .

Physical and Chemical Properties

Property Target Compound (S)-4-Methyl-2-(methylamino)pentanoic Acid Derivative N-α-Methyl-D-valine HCl
Melting Point 171–173°C (analog data) Not reported 171–173°C
Optical Rotation ([α]²⁰D) Not reported Not applicable (amide form) −7.3 (c = 0.5 in DMF, analog data)
Solubility Water-soluble (HCl salt) Lipophilic (amide form) Water-soluble

Biological Activity

3-Methyl-2-(methylamino)pentanoic acid hydrochloride, a derivative of isoleucine, has garnered attention in scientific research due to its potential biological activities and applications in various fields, including pharmacology and organic synthesis. This compound is primarily studied for its role in metabolic pathways and its interactions with specific enzymes, which may suggest therapeutic potentials.

This compound has the molecular formula C7H16ClNO2C_7H_{16}ClNO_2 and a molecular weight of 179.66 g/mol. Its structure includes a methylamino group that contributes to its unique reactivity and biological activity.

The biological activity of this compound is believed to stem from its interaction with enzymes involved in amino acid metabolism. The methylamino group can influence the compound's binding affinity to these enzymes, potentially altering their activity. This interaction may facilitate various metabolic processes, including protein synthesis and energy production.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, impacting metabolic pathways.
  • Potential Therapeutic Uses : Preliminary studies suggest that it could have applications in drug development, particularly as a precursor for synthesizing bioactive compounds.
  • Neuroprotective Effects : Some studies have hinted at neuroprotective properties, although further research is needed to substantiate these claims.

Case Studies and Research Findings

  • Metabolic Pathway Studies : Research has shown that derivatives of isoleucine can modulate metabolic pathways related to muscle metabolism and energy balance. A study indicated that compounds similar to this compound could enhance glucose uptake in muscle cells, suggesting potential benefits for metabolic disorders.
  • Pharmacological Investigations : In vitro studies have demonstrated that this compound may inhibit certain enzymes implicated in cancer cell proliferation. For example, a study on similar amino acid derivatives revealed their ability to inhibit histone deacetylases (HDACs), which are critical in cancer progression.
  • Neuropharmacology : A case study explored the neuroprotective effects of amino acid derivatives, including this compound, showing promise in reducing oxidative stress in neuronal cells.

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds reveals distinct differences in biological activity:

Compound NameStructureBiological Activity
2-Methyl-3-(methylamino)propanoic acidSimilar backboneModerate enzyme inhibition
N-Methylvaline hydrochlorideDifferent methylation patternLower binding affinity
N-Methylleucine hydrochlorideDifferent side chainVarying metabolic effects

This table highlights how structural variations influence the biological activity of amino acid derivatives.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-methyl-2-(methylamino)pentanoic acid hydrochloride, and how can yield and purity be maximized?

  • Methodological Answer : The synthesis typically involves condensation of methylamine with a substituted pentanoic acid derivative, followed by hydrochlorination. For example, in analogous compounds like methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate hydrochloride, a two-step process is used: (1) Boc-protection of the amine group to prevent side reactions, and (2) deprotection using HCl/dioxane to form the hydrochloride salt . Key parameters include stoichiometric control of HCl (to avoid over-acidification) and inert reaction conditions (N₂ atmosphere) to prevent oxidation. Purity ≥97% is achievable via vacuum distillation and recrystallization in ethanol .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H-NMR (DMSO-d₆) identifies proton environments (e.g., methylamino δ ~2.54 ppm, methyl ester δ ~3.79 ppm) and confirms stereochemistry via coupling constants .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 182.65 for C₆H₁₄N₂O₂·HCl) .
  • HPLC : Reverse-phase C18 columns with UV detection (210 nm) assess purity and detect impurities like unreacted intermediates .

Advanced Research Questions

Q. How does stereochemistry at the 2- and 3-positions influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : The (2S,3S) configuration sterically hinders nucleophilic attack on the carboxyl group, reducing racemization risk. For example, in oxidation studies of similar tertiary alcohols, stereochemistry affects reaction rates but not product configuration. KMnO₄ in acidic media selectively oxidizes the alcohol without altering stereocenters . Computational modeling (DFT) can predict steric effects by analyzing bond angles and torsional strain .

Q. What strategies are effective for resolving contradictions in reaction outcomes during scale-up synthesis?

  • Methodological Answer : Contradictions (e.g., variable yields) arise from heat transfer inefficiencies or pH gradients. Mitigation includes:

  • DoE (Design of Experiments) : Optimize temperature (20–25°C), HCl addition rate, and stirring speed using response surface methodology .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates like Boc-protected amines .
  • Impurity Profiling : LC-MS identifies byproducts (e.g., dimerization products) for targeted purification .

Q. How can the stability of this compound under physiological conditions be evaluated?

  • Methodological Answer :

  • Accelerated Degradation Studies : Incubate at 40°C/75% RH for 4 weeks; monitor decomposition via HPLC. Hydrolysis of the methyl ester is a major degradation pathway .
  • Buffered Solutions : Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to assess bioavailability. Degradation products (e.g., free carboxylic acid) are quantified using LC-MS/MS .

Q. What mechanistic insights explain the compound’s interactions with biological targets, such as enzymes or receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to targets like nitric oxide synthase, where the methylamino group may coordinate with heme iron . Validate via SPR (Surface Plasmon Resonance) to measure dissociation constants (KD). For example, analogs show KD values of 10–100 µM for enzyme inhibition .

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